molecular formula C17H14Cl2N2O3 B3936530 (3,4-dichlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone

(3,4-dichlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone

Cat. No. B3936530
M. Wt: 365.2 g/mol
InChI Key: DBWGSGRAHZQPGB-UHFFFAOYSA-N
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Description

(3,4-dichlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone, also known as DNP, is a chemical compound that has been extensively researched for its potential applications in scientific research. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 370.2 g/mol.

Mechanism of Action

The mechanism of action of (3,4-dichlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone is not fully understood, but it is believed to interact with biological molecules such as DNA, RNA, and proteins through non-covalent interactions, such as hydrogen bonding and π-π stacking. (3,4-dichlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to induce oxidative stress and generate reactive oxygen species, which can lead to cellular damage and apoptosis.
Biochemical and physiological effects:
(3,4-dichlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (3,4-dichlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone can induce DNA damage, inhibit DNA synthesis, and induce apoptosis in cancer cells. (3,4-dichlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to have anti-inflammatory and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

One advantage of using (3,4-dichlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in lab experiments is its ability to selectively bind to specific biological molecules, making it a useful tool for studying their structure and function. However, one limitation is that (3,4-dichlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone can be toxic to cells at high concentrations, making it important to use appropriate safety precautions when handling it.

Future Directions

There are many potential future directions for research on (3,4-dichlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone. One area of interest is its potential as a photosensitizer for photodynamic therapy, which involves using light to activate a photosensitizer that selectively kills cancer cells. Another area of interest is its potential as a catalyst for various chemical reactions, which could have applications in the development of new drugs and materials. Overall, (3,4-dichlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone is a promising compound with a wide range of potential applications in scientific research.

Scientific Research Applications

(3,4-dichlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been extensively studied for its potential applications in scientific research. It has been found to have a variety of uses, including as a fluorescent probe for detecting DNA, RNA, and proteins, as a photosensitizer for photodynamic therapy, and as a catalyst for various chemical reactions.

properties

IUPAC Name

(3,4-dichlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c18-14-5-3-11(9-15(14)19)17(22)13-10-12(21(23)24)4-6-16(13)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWGSGRAHZQPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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